2,2',3,3',4,4',5,6'-Octachlorobiphenyl

Description

The exact mass of the compound 2,2',3,3',4,4',5,6'-Octachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.80e-10 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2',3,3',4,4',5,6'-Octachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',4,4',5,6'-Octachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

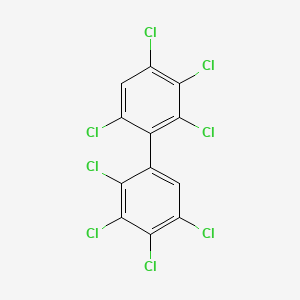

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-2-6(15)9(17)11(19)7(4)3-1-5(14)10(18)12(20)8(3)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFCCUSDZLKBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074157 | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42740-50-1 | |

| Record name | PCB 196 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42740-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042740501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W40E7L2DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution, Transport, and Compartmentalization of 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl

Effects on the Thyroid Hormone System

While PCBs as a class are known to interfere with the thyroid hormone system, specific studies on the effects of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl are not widely available. nih.gov The structural similarity of some hydroxylated PCB metabolites to thyroid hormones allows them to bind to transport proteins and receptors, but the specific role of PCB 202 in this context is yet to be fully elucidated. mdpi.com

Estrogenic Effects

There is a lack of specific data from in vitro or in vivo studies assessing the estrogenic activity of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl. Generally, higher-chlorinated PCBs are not considered to be potent estrogens. nih.gov

Anti-Androgenic Effects

Specific research on the anti-androgenic properties of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl is not readily found in the scientific literature. Some studies have indicated that certain PCB congeners can exhibit anti-androgenic activity, but congener-specific data for PCB 202 is lacking. nih.gov

Aryl Hydrocarbon Receptor (AhR) Binding and Downstream Gene Expression Modulation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of a class of compounds known as dioxin-like compounds, which includes some PCBs. nih.gov Upon binding to a ligand like a PCB, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. whoi.edu This interaction initiates the transcription of a battery of genes, most notably the cytochrome P450 1A1 (CYP1A1) gene.

The binding affinity and subsequent activation of the AhR are highly dependent on the structure of the PCB congener. Non-ortho substituted PCBs, which can adopt a planar conformation, generally exhibit the highest affinity for the AhR. nih.gov In contrast, di-ortho substituted PCBs, such as 2,2',3,3',4,4',5,6'-octachlorobiphenyl, are sterically hindered from assuming a planar structure. This non-planar configuration significantly reduces their binding affinity for the AhR. nih.gov

Studies on a range of PCB congeners have demonstrated that while non-ortho PCBs are potent AhR agonists, di-ortho substituted PCBs are generally considered to be non-dioxin-like and exhibit very low to no AhR binding affinity. nih.gov For instance, research on various PCBs has shown that mono- and di-ortho-substituted congeners have significantly lower intrinsic efficacy in activating the AhR compared to non-ortho congeners. nih.gov While direct binding affinity data for 2,2',3,3',4,4',5,6'-octachlorobiphenyl is not extensively documented in readily available literature, its di-ortho substitution pattern strongly suggests it would be a very weak AhR agonist, if at all active. Consequently, its capacity to induce the expression of AhR-downstream genes like CYP1A1 is expected to be minimal compared to dioxin-like PCBs.

Interference with Endocrine Signaling Pathways

PCBs are recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. nih.govnih.govmdpi.com This disruption can occur through various mechanisms, including direct interaction with hormone receptors.

With regard to estrogenic activity, some PCB congeners and their metabolites have been shown to bind to estrogen receptors (ERs), either mimicking or inhibiting the action of endogenous estrogens. nih.gov The estrogenic potential of PCBs is often linked to the presence of ortho-chlorine substitutions. nih.gov However, the specific interactions of 2,2',3,3',4,4',5,6'-octachlorobiphenyl with estrogen receptors are not well-characterized in the available scientific literature.

Similarly, PCBs can interfere with the androgenic system. Some congeners have been shown to exhibit anti-androgenic activity by binding to the androgen receptor (AR) and inhibiting the action of testosterone. nih.gov The effects of specific congeners on the HPG axis can lead to reproductive dysfunction. nih.gov

Furthermore, PCBs have been shown to disrupt thyroid hormone homeostasis. This can occur through multiple mechanisms, including binding to thyroid hormone transport proteins, such as transthyretin, and altering the metabolism of thyroid hormones. nih.gov For example, perinatal exposure to the mono-ortho congener PCB 118 has been shown to disrupt the hypothalamo-pituitary-thyroid (HPT) axis in rats. nih.gov While direct studies on 2,2',3,3',4,4',5,6'-octachlorobiphenyl are limited, its classification as a PCB raises concerns about its potential to interfere with these critical endocrine pathways.

Induction of Oxidative Stress Pathways and Cellular Responses

A significant molecular mechanism of PCB toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov Exposure to PCBs can lead to an increase in intracellular levels of ROS, such as superoxide (B77818) anions and hydrogen peroxide. nih.gov

The generation of ROS by PCBs can occur through various pathways. One proposed mechanism involves the metabolic activation of PCBs by cytochrome P450 enzymes, leading to the formation of reactive metabolites like quinones and hydroquinones. These metabolites can then undergo redox cycling, a process that generates superoxide radicals. nih.gov

The increased production of ROS can overwhelm the cellular antioxidant defense systems, which include enzymes like superoxide dismutase (SOD) and catalase. Studies on PCB mixtures, such as Aroclor 1254, have shown increased expression of antioxidant genes in response to exposure in astrocytes. nih.gov This cellular response aims to mitigate the damaging effects of ROS on cellular components, including lipids, proteins, and DNA. nih.gov In the hippocampus of rats, exposure to PCBs has been linked to increased DNA damage and neurodegeneration, which could be ameliorated by the administration of an antioxidant. researchgate.net Although specific data for 2,2',3,3',4,4',5,6'-octachlorobiphenyl is not detailed, as a member of the PCB class of compounds, it is anticipated to contribute to cellular oxidative stress.

Immunomodulatory Mechanisms at the Molecular and Cellular Level

PCBs have been shown to exert immunomodulatory effects, altering the function of the immune system. escholarship.orgnih.gov These effects can be mediated through both AhR-dependent and AhR-independent pathways. While dioxin-like PCBs are known to cause immunosuppression via AhR activation, the mechanisms for non-dioxin-like PCBs are less clear but are thought to involve alterations in intracellular signaling pathways in immune cells.

Neurodevelopmental Pathway Disruptions and Molecular Targets

The neurotoxicity of PCBs is a significant area of concern, particularly in relation to developmental exposures. nih.govendocrine.orgintegrativepractitioner.com PCBs can disrupt several critical neurodevelopmental processes through various molecular mechanisms. nih.gov

One of the key mechanisms of PCB neurotoxicity is the disruption of intracellular calcium (Ca2+) signaling. nih.gov Some non-dioxin-like PCBs have been shown to alter Ca2+ dynamics by affecting the function of ryanodine (B192298) receptors and L-type voltage-sensitive Ca2+ channels. nih.gov These alterations in calcium homeostasis can interfere with neurotransmitter release, neuronal excitability, and synaptic plasticity.

PCBs can also interfere with neurotransmitter systems, most notably the dopaminergic system. nih.gov This can involve alterations in dopamine (B1211576) synthesis, reuptake, and receptor function. Such disruptions in dopaminergic signaling have been implicated in the cognitive and motor deficits observed following PCB exposure. nih.gov Additionally, some PCB congeners have been shown to induce apoptosis in neuronal cells, a process of programmed cell death, which can contribute to neurodegeneration. nih.gov While the specific molecular targets of 2,2',3,3',4,4',5,6'-octachlorobiphenyl in the nervous system have not been definitively identified, its structural similarity to other neurotoxic PCBs suggests it may share some of these disruptive mechanisms.

Strictly Focusing on Molecular and Cellular Mechanisms, Avoiding Health Effects, Symptoms, or Clinical Data

Probabilistic Risk Assessment Approaches

Probabilistic risk assessment uses probability distributions to characterize the uncertainty and variability in exposure and effects. This approach provides a range of possible outcomes and the likelihood of their occurrence. While this methodology is applicable to PCBs, specific probabilistic risk assessments focused on 2,2',3,3',4,4',5,6'-Octachlorobiphenyl were not found in the reviewed literature.

Deterministic Risk Assessment Approaches

Deterministic risk assessment uses single point estimates for exposure and toxicity to calculate a risk quotient. This approach is more straightforward but does not explicitly account for uncertainty and variability. Human health risk assessments for contaminated sites sometimes include 2,2',3,3',4,4',5,6'-Octachlorobiphenyl in the list of chemicals of potential concern, but detailed ecological risk assessments using a deterministic approach for this specific congener are not widely published. epa.gov

Advanced Analytical Methodologies for Detection and Quantification of 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl

The accurate detection and quantification of specific polychlorinated biphenyl (B1667301) (PCB) congeners like 2,2',3,3',4,4',5,6'-octachlorobiphenyl are critical for understanding their environmental fate and impact. Due to the complexity of environmental samples and the presence of 209 possible PCB congeners, sophisticated analytical methods are required. These methods typically involve a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Environmental Degradation and Remediation Strategies for 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves non-biological processes that can lead to the breakdown of chemical compounds in the environment. For highly chlorinated PCBs, these processes are often slow but can be significant over long periods or under specific engineered conditions.

Photolytic Degradation Processes in Environmental Compartments

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. osti.gov For PCBs, this process primarily involves the homolytic cleavage of carbon-chlorine (C-Cl) bonds, leading to the formation of less chlorinated biphenyls. researchgate.net The rate and extent of photolysis are influenced by factors such as the number and position of chlorine atoms and the presence of photosensitizing agents in the environment. researchgate.net

While direct photolysis of highly chlorinated PCBs in aqueous environments is generally slow, the process can be more significant in organic solvents or on surfaces where the compound is adsorbed. researchgate.net Research on various PCB congeners has shown that the half-lives for photodecomposition can range from seconds to thousands of seconds, with some highly chlorinated, symmetric congeners being particularly resistant. researchgate.net The presence of dissolved organic matter in aquatic systems can influence phototransformation by producing reactive species like hydroxyl radicals and singlet oxygen. dtic.mil Although specific photolysis rates for 2,2',3,3',4,4',5,6'-octachlorobiphenyl are not extensively documented, its high degree of chlorination suggests a significant resistance to natural photolytic degradation.

Thermolytic Degradation and Controlled Combustion Techniques

Thermolytic degradation involves the breakdown of compounds by heat. Controlled combustion, or incineration, is a well-established technology for the remediation of PCB-contaminated materials. At sufficiently high temperatures (typically above 1200°C) and with adequate residence time and mixing, PCBs can be effectively destroyed, with destruction efficiencies exceeding 99.9999%. The process breaks the C-C and C-Cl bonds, ultimately converting the organic material to carbon dioxide, water, and hydrogen chloride.

However, incomplete or poorly controlled combustion can be a significant source of highly toxic byproducts, including polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). Research on the thermal degradation of other highly chlorinated aromatic compounds, such as octachloronaphthalene (B52695) and decachlorobiphenyl (B1669993), has shown that the process can proceed through hydrodechlorination and oxidation pathways. researchgate.netfigshare.com For effective and safe disposal of materials contaminated with 2,2',3,3',4,4',5,6'-octachlorobiphenyl, strict control of combustion conditions is paramount to prevent the formation of these hazardous substances.

Chemical Dechlorination and Advanced Oxidation Processes (AOPs)

Chemical methods have been developed to dechlorinate PCBs, rendering them less toxic and more susceptible to further degradation. One approach is the use of zero-valent iron (ZVI), which can act as an electron donor in a reductive dechlorination process. nih.govnih.gov Nanoscale ZVI particles, in particular, offer a large surface area and high reactivity for the degradation of chlorinated organic compounds. bohrium.com The process involves the transfer of electrons from the iron surface to the PCB molecule, leading to the cleavage of C-Cl bonds and their replacement with hydrogen atoms.

Advanced Oxidation Processes (AOPs) are another set of powerful remediation technologies that rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize recalcitrant organic pollutants. bohrium.comnih.govhep.com.cn Common AOPs for PCB remediation include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst to produce hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton).

Persulfate Oxidation: This process involves the activation of persulfate (S₂O₈²⁻) to generate sulfate (B86663) radicals (SO₄•⁻), which are also potent oxidizing agents. nih.govnih.gov

Photocatalysis: This technique often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species. bohrium.com

These chemical remediation techniques have shown high efficiency in degrading a wide range of PCBs, with removal rates often exceeding 90% under laboratory conditions. nih.gov

| Remediation Technique | Mechanism | Reported Efficiency for PCBs | Key Factors |

| Zero-Valent Iron (ZVI) | Reductive dechlorination | 13-18% in historically contaminated soil nih.gov | Particle size, pH, presence of other metals nih.govnih.gov |

| Fenton Oxidation | Generation of hydroxyl radicals (•OH) | Varies, can be enhanced by chelating agents bohrium.com | pH, H₂O₂ concentration, iron catalyst bohrium.com |

| Persulfate Oxidation | Generation of sulfate radicals (SO₄•⁻) | High, considered suitable for various conditions nih.gov | Activator (heat, UV, metal), pH, soil organic matter nih.govnih.gov |

| Photocatalysis (e.g., TiO₂/UV) | Generation of reactive oxygen species | Dependent on extraction from soil matrix bohrium.com | Catalyst type, light intensity, pH bohrium.com |

Biotic Degradation Mechanisms

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For highly chlorinated PCBs like 2,2',3,3',4,4',5,6'-octachlorobiphenyl, a sequential anaerobic and aerobic approach is generally considered the most effective biological treatment strategy. nih.gov

Anaerobic Reductive Dechlorination by Microbial Communities

Under anaerobic (oxygen-deficient) conditions, certain microbial communities can use highly chlorinated PCBs as electron acceptors in a process called reductive dechlorination. nih.gov This process involves the removal of chlorine atoms and their replacement with hydrogen, leading to the formation of less chlorinated congeners. nih.govfrontiersin.org Highly chlorinated PCBs, which are resistant to aerobic attack, can be transformed into di-, tri-, or tetrachlorobiphenyls through this pathway. frontiersin.org

The removal of chlorine atoms typically occurs preferentially from the meta and para positions of the biphenyl (B1667301) rings. epa.gov While specific studies on the anaerobic dechlorination of 2,2',3,3',4,4',5,6'-octachlorobiphenyl are scarce, its structure suggests that the meta and para chlorines would be the initial targets for microbial attack. The resulting lower-chlorinated congeners are less toxic and, importantly, more amenable to subsequent aerobic degradation. nih.gov Microorganisms implicated in this process include species of Dehalococcoides and Dehalobium. nih.govnih.gov The rate of anaerobic dechlorination in natural sediments can be very slow, but it can be stimulated through the addition of nutrients or specific halogenated compounds (halopriming). nih.govfrontiersin.org

Aerobic Biodegradation Pathways and Bacterial Strains

Aerobic biodegradation of PCBs is most effective for congeners with fewer chlorine atoms and adjacent unchlorinated carbon atoms. oup.comoup.com Highly chlorinated PCBs, such as octachlorobiphenyls, are generally considered resistant to attack by aerobic bacteria because the high number of chlorine substituents sterically hinders the action of bacterial enzymes. oup.comoup.com

The primary pathway for aerobic PCB degradation involves the action of dioxygenase enzymes, which insert two oxygen atoms into the biphenyl rings. oup.com This initiates a cascade of reactions that ultimately leads to ring cleavage and the formation of chlorobenzoic acids, which can then be further mineralized. slideshare.net

While direct aerobic degradation of 2,2',3,3',4,4',5,6'-octachlorobiphenyl is unlikely to be a significant environmental process, aerobic bacteria play a crucial role in the complete mineralization of the less chlorinated daughter products formed during anaerobic dechlorination. nih.gov Several bacterial strains, such as Pseudomonas sp. LB400, have been identified with a broad capability to degrade a range of PCB congeners, including some with up to five or six chlorine atoms, although the rates are generally slow. oup.comoup.com A combined anaerobic-aerobic treatment sequence is therefore a promising strategy for the complete bioremediation of sites contaminated with highly chlorinated PCBs. nih.govslideshare.net

Phytoremediation Potential and Plant-Microbe Interactions

Phytoremediation, the use of plants and their associated microbial communities to remove, contain, or degrade environmental contaminants, presents a potential strategy for sites contaminated with highly chlorinated PCBs like 2,2',3,3',4,4',5,6'-octachlorobiphenyl. The effectiveness of this approach for such compounds is largely dictated by interactions within the rhizosphere, the soil region directly influenced by plant roots.

Due to their high hydrophobicity, highly chlorinated PCBs, including 2,2',3,3',4,4',5,6'-octachlorobiphenyl, bind strongly to soil organic matter and particles. This characteristic significantly limits their uptake and translocation into plant tissues (phytoextraction). frontiersin.orgnih.gov Consequently, the primary mechanism for phytoremediation of these compounds is rhizodegradation, where the enhanced microbial activity in the rhizosphere leads to the breakdown of the contaminant. frontiersin.orgnih.gov

Plant-Microbe Synergies:

The relationship between plants and microbes is synergistic and crucial for the degradation of persistent organic pollutants like PCBs. researchgate.netresearchgate.net

Root Exudates as Biostimulants: Plants release a variety of organic compounds (sugars, amino acids, organic acids, and secondary metabolites like flavonoids) into the soil. nih.govnih.gov These exudates can serve as a carbon and energy source for soil microorganisms, stimulating their growth and metabolic activity. nih.govresearchgate.net This enhanced microbial population can then co-metabolically degrade recalcitrant compounds like highly chlorinated PCBs. nih.gov

Creation of Favorable Conditions: Plant roots can alter the physical and chemical properties of the soil. They can increase soil permeability and oxygen diffusion, which may enhance the aerobic degradation of less chlorinated PCBs that result from the initial breakdown of more complex congeners. nih.gov Conversely, some studies suggest that high-transpiring plants might inhibit the highly reducing conditions necessary for the initial anaerobic dechlorination of highly chlorinated PCBs. researchgate.net Low-transpiring plants, in conjunction with organic soil amendments, were found to be more effective in promoting the removal of these compounds. researchgate.net

Microbial Enhancement of Plant Health: Plant-associated microbes can, in turn, promote plant growth in contaminated environments by producing growth hormones, increasing nutrient availability, and reducing contaminant-induced stress. mdpi.com This leads to a larger root system and greater biomass, further expanding the zone of microbial activity. researchgate.net

Remediation Technologies for Contaminated Sites

The remediation of sites contaminated with 2,2',3,3',4,4',5,6'-octachlorobiphenyl and other highly chlorinated PCBs requires robust technologies that can address their persistence and low bioavailability. Both in situ (in place) and ex situ (removed and treated) approaches have been developed, alongside containment strategies to prevent their spread.

In Situ Remediation Approaches (e.g., Bioremediation, Chemical Treatment)

In situ technologies treat contaminated soil or sediment without excavation, which can be more cost-effective and less disruptive than ex situ methods. epa.gov

Bioremediation:

The primary in situ bioremediation strategy for highly chlorinated PCBs is sequential anaerobic/aerobic degradation.

Anaerobic Reductive Dechlorination: Highly chlorinated congeners are generally resistant to aerobic attack. frontiersin.org Under anaerobic conditions, specific microorganisms can use the chlorinated biphenyls as electron acceptors, progressively removing chlorine atoms from the biphenyl structure in a process called reductive dechlorination. frontiersin.orgclu-in.org This process is critical as it reduces the toxicity and recalcitrance of the molecule, producing lower-chlorinated congeners. frontiersin.org For example, studies have shown that Dehalococcoides (Dhc) ethenogenes can dechlorinate 2,3,4,5,6-pentachlorobiphenyl. clu-in.org Research on the removal of decachlorobiphenyl (PCB-209) has also demonstrated the potential of native bacterial consortia. mdpi.com

Aerobic Biodegradation: The resulting lower-chlorinated biphenyls are more susceptible to aerobic degradation by a wider range of bacteria. acs.org These microbes use oxygenase enzymes to break open the biphenyl rings, potentially leading to complete mineralization to carbon dioxide, water, and chloride. acs.org

To enhance in situ bioremediation, strategies such as biostimulation (adding nutrients or electron donors like ferrous sulfate to stimulate native microbial populations) and bioaugmentation (introducing specific microorganisms with known PCB-degrading capabilities) can be employed. clu-in.orgnih.gov

Chemical Treatment:

In situ chemical treatment involves injecting chemical reagents into the subsurface to destroy or immobilize contaminants. For PCBs, in situ chemical reduction (ISCR) using reagents like zero-valent iron (ZVI) has been explored. Nanoscale ZVI particles, in particular, offer a large reactive surface area and can promote the dechlorination of PCBs. However, specific studies on the effectiveness of these chemical treatments for 2,2',3,3',4,4',5,6'-octachlorobiphenyl are limited.

Ex Situ Treatment Technologies (e.g., Thermal Desorption, Solvent Extraction)

Ex situ technologies involve excavating the contaminated soil or sediment for treatment, which allows for greater control over the process and can often achieve higher removal efficiencies.

Thermal Desorption:

This technology uses heat to volatilize contaminants from the soil matrix. The soil is heated in a chamber to temperatures high enough to vaporize the PCBs, which are then collected and treated in an off-gas treatment system. This method is effective for a wide range of organic contaminants, including PCBs. However, it is an energy-intensive and costly process.

Solvent Extraction:

Solvent extraction uses a solvent to dissolve and separate PCBs from the soil or sediment. The contaminated material is mixed with an extraction fluid, and the PCBs move from the matrix into the solvent. The solvent, now containing the PCBs, is then separated from the cleaned soil and treated to remove the contaminants. Accelerated Solvent Extraction (ASE) has been shown to be an efficient method for extracting various PCB congeners with high recovery rates. thermofisher.com

| Technology | Principle | Target Contaminants |

| Thermal Desorption | Heat is applied to vaporize contaminants from the soil matrix. | Volatile and semi-volatile organic compounds, including PCBs. |

| Solvent Extraction | A solvent is used to dissolve and separate contaminants from the soil. | A wide range of organic compounds, including PCBs. |

This table provides a general overview of ex situ technologies applicable to PCB-contaminated soil.

Sediment Capping and Containment Strategies

For contaminated sediments in aquatic environments, capping is a common in situ management strategy. It involves placing a layer of clean material over the contaminated sediment to isolate it from the overlying water column and aquatic organisms. frtr.gov

Functions of a Sediment Cap:

Physical Isolation: Prevents direct contact of benthic organisms with the contaminated sediment. frtr.gov

Stabilization: Reduces the resuspension and transport of contaminated sediment particles by currents and other disturbances. frtr.gov

Chemical Isolation: Reduces the flux of dissolved contaminants from the sediment porewater into the overlying water. frtr.gov

The effectiveness of a cap depends on its design, thickness, and the materials used. Conventional caps (B75204) use sand or gravel. frtr.gov However, amended caps , which incorporate materials like activated carbon, can significantly improve the sequestration of hydrophobic organic contaminants like PCBs by providing a strong sorbent layer. nih.govfrtr.gov

Research has shown that capping can effectively reduce the sediment-to-water flux for several PCB congeners. For instance, a study using a 45 cm gravel cap demonstrated flux reductions of 39–82% for congeners like CB-101, CB-118, CB-138, CB-153, and CB-180. diva-portal.org Another study found that a novel capping material called AquaBlok resulted in PCB concentrations in the cap material being approximately nine times lower than in the underlying uncapped sediment. researchgate.net

While these findings are promising for PCBs as a class, specific data on the long-term effectiveness of various capping strategies for containing 2,2',3,3',4,4',5,6'-octachlorobiphenyl are not available in the current literature. The high hydrophobicity of this congener suggests that it would be strongly sorbed to sediment particles and that a well-designed cap, particularly one amended with activated carbon, would likely be an effective containment strategy.

Focus on Methodologies, Frameworks, and Predictive Modeling, Not Specific Risk Outcomes or Adverse Effects

Frameworks for Ecological Exposure Assessment in Environmental Matrices

The ecological exposure assessment of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl in various environmental compartments—air, water, soil, and sediment—relies on a variety of modeling frameworks. These frameworks are designed to predict the transport, fate, and partitioning of the chemical, thereby estimating the concentrations to which ecological receptors may be exposed.

Methodologies for this assessment often begin with the compound's fundamental physicochemical properties, which are critical inputs for environmental fate and transport models. For highly chlorinated biphenyls like PCB 202, properties such as the octanol-water partition coefficient (Kow) and Henry's Law constant are pivotal in determining its environmental behavior. nih.govunh.edu

Table 1: Physicochemical Properties of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl (PCB 202) for Exposure Modeling

| Property | Value | Significance in Exposure Assessment |

| Molecular Formula | C₁₂H₂Cl₈ | Basic identifier for the compound. |

| Molecular Weight | 429.8 g/mol | Influences transport properties like diffusion. |

| Log Kow (Octanol-Water Partition Coefficient) | 7.73 | Indicates high hydrophobicity and a strong tendency to partition into organic matter (soil, sediment, biota) rather than water. nih.gov |

| Henry's Law Constant (HLC) | Estimated to be low | A low HLC suggests a lower tendency to volatilize from water to air, indicating longer residence times in aquatic systems. nih.gov |

| Water Solubility | Very low | Consistent with high Log Kow, limits dissolved-phase transport in water. |

| Vapor Pressure | Very low | Reduces the rate of volatilization from soil and water surfaces. |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | High (estimated from Kow) | Indicates strong binding to organic carbon in soil and sediment, limiting mobility and bioavailability. |

| Environmental Half-Life | Long (years to decades) | High persistence in soil and sediment contributes to long-term exposure scenarios. ca.govepa.gov |

Note: Some values are estimated based on the properties of other octachlorobiphenyls due to limited experimental data for this specific congener.

These properties are integrated into multimedia environmental fate models, which simulate the distribution of the chemical across different environmental compartments. Such models can estimate Predicted Environmental Concentrations (PECs) in soil, water, and sediment, which form the basis of the exposure assessment. helcom.fi

Development and Application of Bioaccumulation and Biomagnification Models for Highly Chlorinated PCBs

Due to its high lipophilicity (as indicated by a high Log Kow), 2,2',3,3',4,4',5,6'-Octachlorobiphenyl has a strong potential to bioaccumulate in organisms and biomagnify through food webs. wikipedia.org Predictive models are essential tools for quantifying this potential.

Bioaccumulation models for aquatic organisms typically consider uptake from both water (bioconcentration) and diet (biomagnification). nih.gov Key parameters in these models include uptake and elimination rates, feeding rates, growth rates, and lipid content of the organisms. epa.gov The volume of distribution (Vd), which describes how a chemical distributes within an organism's tissues, is another critical parameter. nih.gov

Table 2: Key Parameters in Bioaccumulation and Biomagnification Models for PCB 202

| Parameter | Description | Example Value/Consideration for PCB 202 |

| Log Kow | Octanol-water partition coefficient. | 7.73; used to estimate partitioning behavior. nih.gov |

| Volume of Distribution (Vd) in Rainbow Trout | Apparent volume into which a substance distributes in an organism. | 68.5 ± 27.6 L/kg; indicates significant distribution into tissues. nih.gov |

| Bioconcentration Factor (BCF) | Ratio of chemical concentration in an organism to that in water at steady state. | Predicted to be high due to high Log Kow. |

| Biomagnification Factor (BMF) | Ratio of chemical concentration in a predator to its prey. | Expected to be greater than 1, indicating biomagnification. epa.govifremer.fr |

| Biota-Sediment Accumulation Factor (BSAF) | Ratio of lipid-normalized chemical concentration in an organism to the organic-carbon-normalized concentration in sediment. | A key metric for benthic organisms, expected to be significant for PCB 202. nih.govdren.mil |

| Uptake Rate Constant (from water and diet) | Rate at which the chemical is absorbed by the organism. | Modeled based on physiological parameters and chemical properties. |

| Elimination Rate Constant | Rate at which the chemical is excreted or metabolized. | Expected to be very low for highly chlorinated PCBs. |

Food web models are often employed to simulate the transfer of PCB 202 through multiple trophic levels, from primary producers to top predators. nih.gov These models can predict concentrations in various species within an ecosystem, which is a crucial step in assessing ecological risk. nih.gov

Derivation of Environmental Quality Criteria and Toxicological Reference Values for Octachlorobiphenyls

Environmental Quality Criteria (EQC) and Toxicological Reference Values (TRVs) are concentration thresholds below which adverse effects on organisms are unlikely to occur. The derivation of these values for specific PCB congeners is a complex process that often relies on limited toxicological data. henrys-law.org

For non-dioxin-like PCBs such as 2,2',3,3',4,4',5,6'-Octachlorobiphenyl, the derivation process is particularly challenging as there is no consensus on a single mode of action. bund.de Methodologies for deriving EQC for water often consider the potential for bioaccumulation and the protection of species at higher trophic levels, including wildlife and humans who consume fish. epa.govcdc.gov

Table 3: Framework for Deriving Environmental Quality Criteria for PCB 202

| Criterion Type | Derivation Methodology | Key Considerations for PCB 202 |

| Water Quality Criterion (WQC) | Based on the lowest observed effect concentration (LOEC) from toxicity tests with aquatic organisms, often with application of safety factors. For bioaccumulative substances, it may be based on protecting against adverse effects from consuming contaminated biota. | Due to high bioaccumulation potential, the WQC would likely be driven by the protection of higher trophic level organisms (fish, birds, mammals) rather than direct toxicity to aquatic invertebrates. epa.gov |

| Sediment Quality Guideline (SQG) | Derived from sediment toxicity tests or by using equilibrium partitioning (EqP) theory, which relates sediment concentrations to water concentrations and known water quality criteria. | The high organic carbon-water partition coefficient (Koc) of PCB 202 indicates that sediment is a major sink and source of exposure for benthic organisms. |

| Tissue Residue Guideline (TRG) | Based on the concentration of a chemical in an organism's tissue that is associated with adverse effects. | A TRG for PCB 202 would be based on congener-specific toxicity data, which is currently scarce. |

| Toxicological Reference Value (TRV) for Wildlife | Derived from dose-response studies in relevant wildlife species (e.g., mink, birds), identifying a No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL). | Specific TRVs for PCB 202 have not been established. Assessment often relies on data from commercial PCB mixtures or other congeners. |

Given the data gaps for individual congeners, regulatory agencies often establish criteria for the sum of several "indicator" PCBs or for total PCBs. helcom.fi

Population-Level and Ecosystem-Level Impact Prediction Frameworks

To understand the broader implications of exposure to 2,2',3,3',4,4',5,6'-Octachlorobiphenyl, risk assessments may employ population and ecosystem-level models. These frameworks aim to predict how chemical exposure might affect the dynamics of entire populations or the structure and function of ecosystems.

Individual-based models (IbMs) are one such framework. These models simulate the life cycle of individual organisms (e.g., growth, reproduction, survival) and can incorporate the effects of chemical exposure on these vital rates. By simulating a large number of individuals over time, the model can predict population-level endpoints such as changes in population size or extinction risk. researchgate.net

A toxicokinetic-toxicodynamic (TKTD) model is another advanced approach that links the external concentration of a chemical to internal concentrations in an organism (toxicokinetics) and then relates these internal concentrations to the magnitude of a toxic effect over time (toxicodynamics). unh.edu

Table 4: Components of a Population-Level Impact Model for PCB 202

| Model Component | Description | Application to PCB 202 |

| Exposure Sub-model | Predicts the concentration of PCB 202 in relevant environmental media (e.g., water, sediment, food). | Utilizes outputs from environmental fate models as described in Section 8.1. |

| Toxicokinetic (TK) Sub-model | Simulates the uptake, distribution, metabolism, and elimination of PCB 202 in an individual organism. | Parameterized using the chemical's properties (e.g., Log Kow) and species-specific physiological data. |

| Toxicodynamic (TD) Sub-model | Relates the internal concentration of PCB 202 to adverse effects on survival, growth, or reproduction. | Requires congener-specific dose-response data, which is a significant area of uncertainty. |

| Individual-Based Population Model | Simulates the life history of individuals, incorporating the effects predicted by the TD sub-model. | Can be used to explore how PCB 202-induced effects on individuals translate to population-level changes. |

| Ecosystem Model | Links multiple population models to simulate interactions between species and the overall ecosystem response. | Can assess indirect effects, such as the impact of a decline in a prey species on its predator. |

These modeling approaches provide a powerful way to extrapolate from laboratory toxicity data to ecologically relevant impacts, but their application to specific congeners like PCB 202 is often limited by a lack of specific toxicological data.

Conclusion and Future Perspectives on 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl Research

Synthesis of Key Findings and Their Implications for Environmental Science and Management

Research on 2,2',3,3',4,4',5,6'-octachlorobiphenyl and its isomers underscores their significant environmental persistence and potential for bioaccumulation. canada.caresearchgate.net As a highly chlorinated congener, it exhibits low water solubility and high lipophilicity, leading to its strong adsorption to soil and sediments and its accumulation in the fatty tissues of organisms, biomagnifying through the food chain. researchgate.netca.gov The limitations of traditional Aroclor-based analytical methods, which may not accurately represent the composition of weathered PCBs in the environment, highlight the necessity of congener-specific analysis for accurate risk assessment. astm.orgastm.org

The environmental presence of this octachlorobiphenyl is a result of the historical use of PCB mixtures in various industrial applications. researchgate.net Its persistence means that it remains a long-term source of contamination in various environmental compartments, including soil, air, and aquatic sediments. nih.gov The congener-specific composition of PCBs in different environmental media can vary significantly due to processes like partitioning and degradation, which has profound implications for environmental management and remediation strategies. astm.orgnih.gov

Emerging Research Areas and Technologies for Advanced Characterization and Mitigation

The complexity of PCB mixtures in the environment necessitates the development and application of advanced analytical techniques. High-resolution gas chromatography/mass spectrometry (HRGC/MS) is a powerful tool for the congener-specific quantification of PCBs, including 2,2',3,3',4,4',5,6'-octachlorobiphenyl. nih.gov Emerging research focuses on improving the resolution of co-eluting congeners to provide more accurate data for risk assessment.

In the realm of mitigation, microbial reductive dechlorination has been identified as a significant natural process for the breakdown of highly chlorinated PCBs in anaerobic environments. oup.com Studies have shown that different anaerobic microbial populations can exhibit distinct dechlorination patterns, selectively removing chlorine atoms from the biphenyl (B1667301) structure. oup.com Research into the degradation pathways of specific congeners, including the identification of less chlorinated and potentially biodegradable products, is crucial for developing effective bioremediation strategies. researchgate.netnih.govnih.gov For instance, some dechlorination processes preferentially target meta and para chlorines, while others can also remove ortho chlorines, which is a critical step towards complete detoxification. oup.com

Policy Implications and Research Contributions to Regulatory Science on Highly Chlorinated PCB Congeners

The regulation of PCBs has evolved from a focus on total PCB concentrations to a more nuanced, congener-based approach. ca.gov This shift is driven by the understanding that the toxicity of PCBs varies significantly among congeners. nih.gov Highly chlorinated congeners like 2,2',3,3',4,4',5,6'-octachlorobiphenyl are of particular concern due to their persistence and bioaccumulative potential.

A key concept in the regulatory science of PCBs is the use of Toxic Equivalency Factors (TEFs) for dioxin-like congeners. wikipedia.org While 2,2',3,3',4,4',5,6'-octachlorobiphenyl is not typically classified as a dioxin-like PCB due to the presence of multiple ortho-chlorines, the TEF approach underscores the importance of congener-specific risk assessment. wikipedia.org Research is ongoing to better understand the non-dioxin-like toxic effects of many PCB congeners, which may have different mechanisms of action. nih.govresearchgate.net The findings from congener-specific studies inform the development of more accurate risk assessments and support the establishment of regulatory limits for individual or groups of PCBs in various environmental media. ca.govscispace.com

Interdisciplinary Approaches for Comprehensive Understanding and Sustainable Management

Addressing the challenges posed by 2,2',3,3',4,4',5,6'-octachlorobiphenyl and other highly chlorinated PCBs requires a collaborative, interdisciplinary approach. This involves the integration of expertise from analytical chemistry, environmental toxicology, microbiology, and policy-making. For instance, analytical chemists develop more precise methods for congener identification, while environmental toxicologists assess the specific health risks associated with these congeners. astm.orgscispace.com

Microbiologists contribute by identifying and characterizing microorganisms capable of degrading these persistent compounds, which can inform the development of bioremediation technologies. oup.comnih.gov Environmental scientists can then model the fate and transport of these congeners to predict their environmental distribution and potential for human and ecological exposure. nih.gov Finally, this collective scientific understanding provides a robust foundation for policymakers to develop and implement effective and sustainable management strategies for PCB-contaminated sites. ca.gov The complexity of PCB contamination necessitates a holistic perspective that considers the entire lifecycle of these compounds in the environment.

Q & A

Q. How can 2,2',3,3',4,4',5,6'-Octachlorobiphenyl be accurately identified and quantified in environmental matrices?

Methodological Answer: Gas chromatography (GC) coupled with halogen-selective electrolytic conductivity detection (ELCD) is widely used for quantification, with decachlorodiphenyl ether as an internal standard and surrogate recovery corrections (e.g., 68.1 ± 2.02% recovery for octachlorobiphenyl surrogates) . High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as per EPA Method 1668a, is recommended for aqueous samples, with detection limits reported at 440 pg/L . GC/MS in full-scan electron ionization mode confirms compound identity .

Q. What are the key physical-chemical properties of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl relevant to environmental fate studies?

Methodological Answer: Critical properties include:

- Log Kow (octanol-water partition coefficient): 8.58, indicating high hydrophobicity and bioaccumulation potential .

- Boiling point: ~435.6°C, reflecting thermal stability .

- Density: 1.716 g/cm³, influencing sedimentation in aquatic systems . These parameters guide experimental designs for studying partitioning in air, water, and soil .

Q. How can researchers differentiate between co-eluting PCB congeners like 2,2',3,3',4,4',5,6'-Octachlorobiphenyl and its structural isomers?

Methodological Answer: Use GC retention indices combined with mass spectrometry. For example, PCB-195 (2,2',3,3',4,4',5,6'-octachlorobiphenyl) elutes earlier than PCB-194 (2,2',3,3',4,4',5,5'-octachlorobiphenyl) due to differences in chlorine substitution patterns . Congener-specific reference standards (e.g., AccuStandard solutions) are essential for calibration .

Advanced Research Questions

Q. How can conflicting data on recovery rates for 2,2',3,3',4,4',5,6'-Octachlorobiphenyl in sediment samples be resolved?

Methodological Answer: Discrepancies often arise from matrix effects or extraction inefficiencies. Implement a multi-step validation:

Q. What advanced techniques address co-elution challenges in complex PCB mixtures containing 2,2',3,3',4,4',5,6'-Octachlorobiphenyl?

Methodological Answer: Two-dimensional gas chromatography (GC×GC) with time-of-flight MS (TOF-MS) enhances resolution. For example, GC×GC separates PCB-195 from non-ortho-substituted congeners like PCB-169 in environmental samples . Orthogonal column combinations (e.g., DB-5 × BPX-50) improve isomer discrimination .

Q. How does the chlorination pattern of 2,2',3,3',4,4',5,6'-Octachlorobiphenyl influence its toxicokinetics in vivo?

Methodological Answer: The 2,3,4-substitution on one ring and 2',3',4',5',6'-substitution on the other reduces metabolic dechlorination rates compared to less chlorinated PCBs. In vitro assays using hepatic microsomes (e.g., rat CYP450 isoforms) quantify oxidative metabolism. Pair these with computational models (e.g., QSAR) to predict bioaccumulation factors .

Q. What methodological improvements are needed to study 2,2',3,3',4,4',5,6'-Octachlorobiphenyl in emerging matrices like microplastics or airborne particulates?

Methodological Answer:

- For microplastics: Combine pressurized solvent extraction with silica gel cleanup to remove polymer interferences .

- For particulates: Use polyurethane foam (PUF) passive samplers and thermal desorption-GC/MS to capture low-concentration vapor-phase PCBs .

- Validate methods using NIST SRM 2585 (organics in house dust) as a reference matrix .

Data Contradiction Analysis

Q. Why do reported half-lives for 2,2',3,3',4,4',5,6'-Octachlorobiphenyl in soil vary across studies?

Methodological Answer: Variability stems from differences in:

- Soil type: Organic carbon content (e.g., 2% vs. 5%) alters sorption dynamics .

- Microbial communities: Use molecular techniques (e.g., 16S rRNA sequencing) to profile PCB-degrading bacteria in test soils .

- Experimental conditions: Lab-based microcosms vs. field studies may overestimate degradation rates due to controlled abiotic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.